molecular formula C17H16ClNO4S B6412824 2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% CAS No. 1261916-25-9

2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%

Cat. No. B6412824
CAS RN: 1261916-25-9
M. Wt: 365.8 g/mol
InChI Key: MTGSXMKFQXHLOP-UHFFFAOYSA-N
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Description

2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid (2C4P3PSPBA) is a synthetic organic compound that has seen a variety of uses in the lab. It has been used as a reagent for the synthesis of a variety of compounds, as a catalyst for organic reactions, and as a biological probe for studying the structure and function of proteins. This article will provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 2C4P3PSPBA.

Mechanism of Action

2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% acts as a catalyst for organic reactions. It is believed to act by forming a complex with the reactants, which then facilitates the reaction. This complex is believed to be stabilized by hydrogen bonding and van der Waals interactions.
Biochemical and Physiological Effects
2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has not been found to have any significant biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has several advantages for use in lab experiments. It is relatively inexpensive, easy to synthesize, and has a low toxicity profile. Additionally, it is a good catalyst for organic reactions and can be used to synthesize a variety of heterocyclic compounds. However, it is not as effective as other catalysts in some reactions and can be difficult to remove from the reaction mixture.

Future Directions

The future directions for 2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% include further investigations into its use as a catalyst for organic reactions, as well as its potential use in drug development. Additionally, further research into its mechanism of action and its effects on biochemical and physiological processes could be beneficial. Finally, further research into its use as a biological probe for studying the structure and function of proteins could be beneficial.

Synthesis Methods

2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% is synthesized by reacting p-toluenesulfonyl chloride with 2-chlorobenzoic acid in the presence of pyrrolidine. The reaction is carried out in an aqueous solution at a temperature of 80°C for two hours. The reaction mixture is then cooled to room temperature and the product is precipitated out. The product is then washed with water and dried to yield 2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%.

Scientific Research Applications

2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of a variety of compounds, as a catalyst for organic reactions, and as a biological probe for studying the structure and function of proteins. Additionally, it has been used in the synthesis of a variety of heterocyclic compounds, such as imidazoles and thiazoles, which are important building blocks for drug development.

properties

IUPAC Name

2-chloro-4-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4S/c18-16-11-13(6-7-15(16)17(20)21)12-4-3-5-14(10-12)24(22,23)19-8-1-2-9-19/h3-7,10-11H,1-2,8-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGSXMKFQXHLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692329
Record name 3-Chloro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid

CAS RN

1261916-25-9
Record name 3-Chloro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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